molecular formula C15H20BrNO B12305432 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

Cat. No.: B12305432
M. Wt: 310.23 g/mol
InChI Key: IRBIPSLUWBVSOS-UHFFFAOYSA-N
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Description

1-Benzyl-3-bromo-8-oxa-1-azaspiro[45]decane is a spirocyclic compound characterized by its unique structure, which includes a bromine atom and an oxa-azaspiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane . This method is convenient and utilizes commercially available reagents. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can lead to the formation of different functionalized derivatives.

Scientific Research Applications

1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential drug candidates.

    Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in organic synthesis.

    Material Science: It may be explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane involves its interaction with specific molecular targets. The bromine atom and the spirocyclic structure allow it to bind to various enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the derivatives formed from the compound.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane is unique due to the presence of the benzyl and bromo groups, which impart distinct chemical reactivity and potential biological activity. These substituents make it a valuable intermediate for the synthesis of a wide range of compounds with diverse applications.

Properties

Molecular Formula

C15H20BrNO

Molecular Weight

310.23 g/mol

IUPAC Name

1-benzyl-3-bromo-8-oxa-1-azaspiro[4.5]decane

InChI

InChI=1S/C15H20BrNO/c16-14-10-15(6-8-18-9-7-15)17(12-14)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2

InChI Key

IRBIPSLUWBVSOS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC12CC(CN2CC3=CC=CC=C3)Br

Origin of Product

United States

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